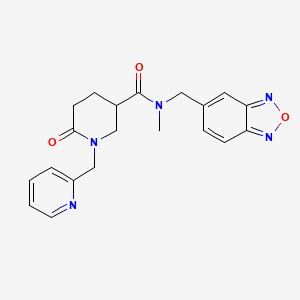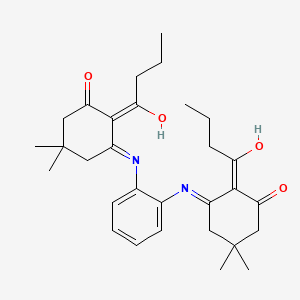![molecular formula C16H13BrN2O3 B6093352 3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B6093352.png)
3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole is a synthetic compound that has been of interest to researchers due to its potential use in various scientific applications.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to work by interacting with specific biological molecules, such as proteins or nucleic acids, and altering their function.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have shown that this compound can affect cellular processes, such as cell growth and division, and may have potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole in lab experiments is its strong fluorescence properties. This makes it a useful tool for imaging and detection applications. However, there are also limitations to using this compound, such as its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several potential future directions for research on 3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole. One direction is to further investigate its potential anti-cancer properties and explore its use in cancer treatment. Another direction is to develop new fluorescent probes based on the structure of this compound and explore their use in various imaging and detection applications. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of 3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole involves the reaction of 5-bromo-2-furoic acid with 2,3-dihydro-1H-indene-5-carbaldehyde in the presence of a base to form an intermediate compound. This intermediate compound is then reacted with hydroxylamine hydrochloride and triethylamine to form the final product.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of fluorescent probes. This compound has been shown to have strong fluorescence properties, making it a potential candidate for use in imaging and detection applications.
Propiedades
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-14-7-6-13(21-14)16-18-15(22-19-16)9-20-12-5-4-10-2-1-3-11(10)8-12/h4-8H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQJTKZHTHPWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=NC(=NO3)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(6-methyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B6093271.png)
![methyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6093273.png)
![2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6093274.png)

![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6093302.png)
![N-(3-isopropoxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6093307.png)
![N-(2-{[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B6093310.png)
![1-(4-methylphenyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B6093314.png)

![ethyl 2-anilino-5-[(5-bromo-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6093340.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(tetrahydro-2H-thiopyran-4-yl)amine](/img/structure/B6093345.png)

![2,3,5-trimethyl-6-phenyl-1-(4-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B6093362.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6093370.png)
